Bienvenue dans la boutique en ligne BenchChem!

BD-1008

sigma receptor pharmacology radioligand binding receptor selectivity

Select BD-1008 to interrogate both sigma receptor subtypes simultaneously in a single experimental paradigm. Unlike highly σ1-selective antagonists (e.g., BD-1047) or promiscuous ligands such as Haloperidol, BD-1008 delivers nanomolar affinity at σ1 (Ki=2 nM) and σ2 (Ki=8 nM) receptors while demonstrating negligible cross-reactivity at dopamine D2 receptors (Ki=1,112 nM) and the dopamine transporter (Ki>10,000 nM). This unique selectivity profile makes it the definitive tool compound for functional antagonism of accumbal dopamine release via σ2 receptors, attenuation of cocaine-induced convulsions and lethality in vivo, and blockade of σ-agonist self-administration in addiction models. Researchers requiring unambiguous dissection of σ-receptor-mediated effects—without dopaminergic confounds—will find BD-1008 irreplaceable for electrophysiology, calcium signaling, and neuroplasticity assays. Available as a white solid with batch-specific purity documentation; worldwide shipping under ambient conditions for standard R&D quantities.

Molecular Formula C15H22Cl2N2
Molecular Weight 301.3 g/mol
CAS No. 138356-08-8
Cat. No. B1662696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBD-1008
CAS138356-08-8
SynonymsBD 1008
BD-1008
BD1008
DEMPEA
N-(2-(3,4-dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine
Molecular FormulaC15H22Cl2N2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2
InChIInChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3
InChIKeyASGIQUHBAVIOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BD-1008 (CAS 138356-08-8) σ受体拮抗剂采购指南:药理特性与核心应用领域


BD-1008 (N-[2-(3,4-二氯苯基)乙基]-N-甲基-2-(1-吡咯烷基)乙胺) 是一种σ受体拮抗剂,对σ1受体的结合亲和力Ki值为2 ± 1 nM,对σ2受体的Ki值为8 nM,呈现约4倍的σ1选择性 [1]。该化合物在体内行为研究中已证明能减弱可卡因诱导的惊厥、致死和运动刺激效应,这些效应主要通过功能性拮抗σ受体实现 [2]。BD-1008对多巴胺D2受体 (Ki = 1112 nM) 和多巴胺转运体DAT (Ki > 10,000 nM) 的亲和力极低,表现出对σ受体体系的相对靶点选择性 。

BD-1008 (CAS 138356-08-8) 不可替代性评估:为何同类σ配体不能直接互换


尽管市面上存在多种σ受体配体,BD-1008具有独特的药理学特征组合,使其在特定实验设计中不可被随意替换。首先,BD-1008对σ1和σ2受体均具有纳摩尔级亲和力 (Ki分别为2 nM和8 nM),这使其区别于高度σ1选择性拮抗剂 (如BD-1047,σ1 Ki = 0.9 nM,σ2亲和力极低) 和高度σ2选择性配体 [1]。其次,BD-1008通过σ2受体显著拮抗伏隔核壳区的多巴胺释放,这一功能特征是其区别于纯σ1拮抗剂的关键所在 。再者,相比卤哌啶醇 (Haloperidol) 等具有多靶点混杂效应的传统σ配体,BD-1008对多巴胺D2受体和DAT的亲和力极低,可在研究σ受体功能时有效排除多巴胺能系统的干扰 。

BD-1008 (CAS 138356-08-8) 产品特异性定量证据指南:与类似物的头对头比较数据


σ1/σ2双受体纳摩尔级亲和力 vs. BD-1047的纯σ1选择性:BD-1008提供约4倍σ1选择性且保留σ2活性

BD-1008对σ1受体和σ2受体均表现出纳摩尔级亲和力,Ki值分别为2 nM和8 nM,σ1/σ2选择性比率约为4倍 。与之形成对比的是,BD-1047作为高度选择性σ1拮抗剂,对σ1受体的Ki为0.9 nM,但对σ2受体的亲和力极低 (Ki > 10,000 nM) [1]。BD-1008保留了可测量的σ2受体活性,而BD-1047在实验相关浓度下实质上不结合σ2受体。

sigma receptor pharmacology radioligand binding receptor selectivity sigma-1 antagonist sigma-2 antagonist

σ2受体介导的多巴胺释放拮抗功能 vs. BD-1063:BD-1008在伏隔核壳区的独特作用机制

BD-1008通过σ2受体显著拮抗伏隔核壳区的多巴胺释放,这是其区别于其他σ1选择性拮抗剂的关键功能特征 。BD-1063 (一种σ1选择性拮抗剂,σ1 Ki = 9 nM,σ1/σ2选择性 > 49倍) 则缺乏这种通过σ2受体介导的伏隔核多巴胺调节能力 [1]。

dopamine release nucleus accumbens sigma-2 receptor addiction therapy neuropharmacology

低多巴胺能脱靶活性 vs. Haloperidol:BD-1008在多巴胺D2受体上的亲和力比Haloperidol低约数百倍

BD-1008对多巴胺D2受体的Ki为1112 nM,对多巴胺转运体DAT的Ki > 10,000 nM,表明其对多巴胺能系统的亲和力极低 。相比之下,传统σ配体Haloperidol (卤哌啶醇) 不仅是σ受体配体,也是强效的多巴胺D2受体拮抗剂,其D2 Ki约为1-2 nM,与BD-1008相差约500-1000倍 [1]。这种脱靶活性差异使得Haloperidol在仅需研究σ受体功能的实验中会产生显著的多巴胺能干扰。

off-target profiling dopamine D2 receptor dopamine transporter sigma receptor selectivity antipsychotic comparison

BD-1008 (CAS 138356-08-8) 最佳研究与工业应用场景:基于证据的采购决策指引


场景一:可卡因及精神兴奋剂毒性机制研究与解毒剂开发

基于BD-1008及其类似物 (UMB 100, UMB 101, UMB 103) 在体内行为研究中显著减弱可卡因诱导的惊厥和致死效应的证据 [1],BD-1008是研究可卡因毒性机制和开发σ受体靶向解毒剂的理想工具化合物。其阻断σ激动剂自我给药行为的能力进一步支持其在成瘾研究中的应用 。

场景二:需要同时靶向σ1和σ2受体的神经精神疾病机制研究

由于BD-1008对σ1 (Ki = 2 nM) 和σ2 (Ki = 8 nM) 受体均具有纳摩尔级亲和力,且通过σ2受体拮抗伏隔核多巴胺释放 [1],该化合物适用于需要同时研究两种σ受体亚型贡献的实验设计。在σ1和σ2双重敲除或双敲低验证实验中,BD-1008可作为广谱σ受体拮抗剂对照使用。

场景三:需要排除多巴胺能系统干扰的σ受体功能实验

BD-1008对多巴胺D2受体 (Ki = 1112 nM) 和多巴胺转运体DAT (Ki > 10,000 nM) 的亲和力极低 [1],使其在需要分离σ受体特异性效应的实验中显著优于Haloperidol等传统多靶点σ配体。适用于电生理、钙信号传导和神经可塑性研究中,需要避免多巴胺能系统混杂影响的场景 。

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BD-1008

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.